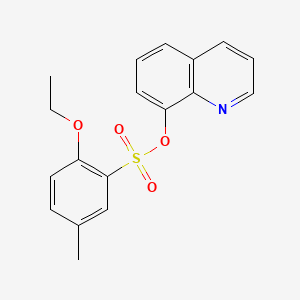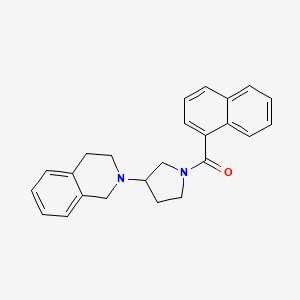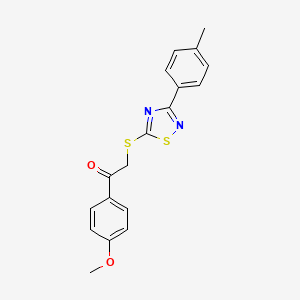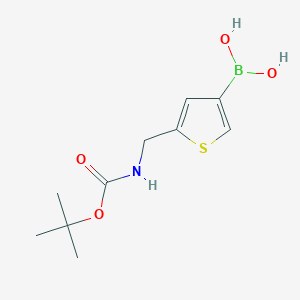![molecular formula C16H13NO4 B2838958 methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 325693-74-1](/img/structure/B2838958.png)
methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate” is a chemical compound that belongs to the benzo[de]isoquinoline-1,3-dione system . It’s a derivative of the benzo[de]isoquinoline-1,3-dione system containing an amino group .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis
The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .Applications De Recherche Scientifique
Photophysical Properties and Nanoaggregates
- Srivastava et al. (2016) synthesized compounds including a derivative similar to methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, demonstrating their ability to form nanoaggregates in aqueous-DMF solution and exhibit aggregation enhanced emission. These compounds, owing to π-π stacking and intermolecular and intramolecular interactions, have significant implications in photophysical applications (Srivastava, Singh, & Mishra, 2016).
Organotin Carboxylates and Antitumor Activities
- Xiao et al. (2019) reported the synthesis of organotin carboxylates using a derivative of this compound. These compounds exhibit complex structures and have been studied for their preliminary antitumor activities (Xiao et al., 2019).
Chemosensor for Water Contamination Control
- Casado et al. (2021) developed a novel nanoprobe by functionalizing carbon dots with a derivative of this compound. This probe is effective in detecting trace amounts of water in non-aqueous media, demonstrating its utility in environmental monitoring and contamination control (Casado, Fernández-González, Díaz-García, & Badía-Laíño, 2021).
Polymerizable One-Component Visible Light Initiators
- Yang et al. (2018) synthesized acrylated naphthalimide one-component visible light initiators related to this compound, highlighting their potential in photopolymerization processes and applications in materials science (Yang et al., 2018).
Organotin Carboxylate Synthesis and Crystal Structure
- Sougoule et al. (2015) synthesized an organotin carboxylate based on a similar compound, contributing to the understanding of crystal structures and characterizations in inorganic chemistry (Sougoule et al., 2015).
Solubility Measurement in Supercritical Carbon Dioxide
- Hojjati et al. (2008) measured the solubilities of derivatives, including a compound related to this compound, in supercritical carbon dioxide, providing insights relevant to chemical engineering and materials processing (Hojjati et al., 2008).
Mécanisme D'action
Target of Action
It’s known that benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, which this compound is a part of, are strong acceptors . They have high electron affinity values, which suggests they may interact with electron-donating targets .
Mode of Action
It’s known that these types of compounds have strong π–π stacking with distances of 331–341 Å and different stacking arrangements . This suggests that they may interact with their targets through π–π stacking interactions.
Biochemical Pathways
Given its high electron affinity, it’s possible that it could influence electron transport pathways .
Result of Action
Its high electron affinity suggests that it could potentially influence electron transport and related cellular processes .
Action Environment
It’s known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules . This suggests that factors such as solvent and temperature could potentially influence the compound’s action.
Propriétés
IUPAC Name |
methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-13(18)8-9-17-15(19)11-6-2-4-10-5-3-7-12(14(10)11)16(17)20/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWUGADPLOCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)
![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2838885.png)
![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)


